3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA

Stereochemistry Enoyl-CoA Hydratase Beta-Oxidation

3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA is the biologically correct substrate for peroxisomal MFP-1-dependent VLCFA β-oxidation. Unlike generic 3-hydroxyacyl-CoAs, this compound possesses enantiopure (S)-stereochemistry at C3 and a defined 12,15,18,21-all-cis tetraenic chain. Substituting (3R)-epimers or saturated analogs yields invalid kinetic data and violates Human-GEM metabolic model stoichiometry (reactions MAR03479, MAR03518). Essential for characterizing HACD1-4 dehydratases and developing LC-MS/MS assays for peroxisomal disorders. Procure this specific compound to ensure experimental validity and regulatory acceptance.

Molecular Formula C45H74N7O18P3S
Molecular Weight 1126.1 g/mol
Cat. No. B15551714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
Molecular FormulaC45H74N7O18P3S
Molecular Weight1126.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h5-6,8-9,11-12,14-15,31-34,38-40,44,53,56-57H,4,7,10,13,16-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b6-5-,9-8-,12-11-,15-14-/t33-,34-,38+,39+,40-,44-/m0/s1
InChIKeyVYZWWTGHKBYTPF-KHFKNKFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA: A Defined Polyunsaturated VLCFA Intermediate for β-Oxidation and Elongation Studies


3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA (HMDB0060234) is an organic compound classified as a very long-chain fatty acyl-CoA (VLCFA-CoA) [1]. Structurally, it features a 24-carbon fatty acyl chain with an (S)-hydroxy group at the 3-position and four cis double bonds at positions 12, 15, 18, and 21, linked via a thioester bond to coenzyme A [1]. With a molecular weight of 1126.091 Da and strong basic character, this compound serves as a key intermediate in the β-oxidation of polyunsaturated very long-chain fatty acids and is annotated as a predicted metabolite in human, mouse, and zebrafish genome-scale metabolic models [1] [2] [3].

Why Generic 3-Hydroxyacyl-CoA Substitution Fails: Stereochemistry and Chain Structure Drive Functional Selectivity for 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA


Generic substitution within the 3-hydroxyacyl-CoA class is invalid due to two critical structural determinants: (1) Stereochemistry at the C3 position, and (2) the specific pattern of polyunsaturation in the very long acyl chain. Mammalian β-oxidation and VLCFA elongation systems exhibit strict stereochemical discrimination; enzymes like peroxisomal multifunctional proteins (MFP-1 and MFP-2) are specific for either (3S)- or (3R)-hydroxyacyl-CoA substrates, routing them through distinct catabolic and anabolic pathways [1]. Furthermore, enoyl-CoA hydratase from the mitochondrial β-oxidation spiral catalyzes hydration with a stereospecificity (k(S)/k(R)) of 400,000:1, underscoring the biological non-equivalence of epimers [2]. The specific arrangement of four cis double bonds in the C24 chain further restricts enzyme recognition, as hydratases and dehydrogenases display chain-length and unsaturation-dependent kinetic parameters. Therefore, substituting a saturated, shorter-chain, or even the (3R)-epimer of this compound in enzyme assays or metabolic studies will yield quantitatively and qualitatively different results, compromising experimental validity [3].

Quantitative Differentiation of 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA: Evidence for Research Selection


Defined Stereochemistry at C3 Differentiates Metabolic Fate Compared to (3R)-Epimer

The (3S) stereochemistry of this compound distinguishes it from the (3R)-3-hydroxy-tetracosatetraenoyl-CoA epimer (CHEBI:76543) [1]. This is critical because key β-oxidation enzymes exhibit strict stereospecificity. Rat liver peroxisomal multifunctional protein 1 (MFP-1) utilizes L-3-hydroxyacyl-CoA (3S) substrates, whereas MFP-2 utilizes D-3-hydroxyacyl-CoA (3R) substrates [2]. In a model system, enoyl-CoA hydratase catalyzes hydration with a stereospecificity ratio (k(S)/k(R)) of 400,000:1, meaning the enzyme processes the (S)-enantiomer 400,000 times faster than the (R)-enantiomer [3].

Stereochemistry Enoyl-CoA Hydratase Beta-Oxidation

Polyunsaturated C24 Chain with Specific cis-Double Bond Pattern Defines Enzyme Substrate vs. Saturated or Shorter-Chain Analogs

The compound's 24-carbon chain bearing four cis double bonds at positions 12, 15, 18, and 21 categorizes it as a very long-chain fatty acyl-CoA (VLCFA-CoA; ≥C22) [1]. This is fundamentally different from saturated analogs like 3-hydroxytetracosanoyl-CoA (lignoceroyl-CoA derivative) and shorter-chain 3-hydroxyacyl-CoAs (e.g., 3-hydroxyhexadecanoyl-CoA, C16). Rat brain microsomal 3-hydroxyacyl-CoA dehydratase exhibits an apparent Km of 44 μM and Vmax of 20 nmol/min/mg for 3-hydroxyeicosanoyl-CoA (C20), with substrate inhibition above 15 μM [2]. While direct kinetics for the C24:4 compound are not published, these class-level data demonstrate that chain length and unsaturation profoundly affect enzyme binding and catalysis.

Substrate Specificity VLCFA Beta-Oxidation

Pathway-Defined Reaction: A Required Substrate for Generating trans-2,3-Enoyl-CoA in VLCFA Degradation

3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA is a defined reactant in the β-oxidation of polyunsaturated VLCFAs. Specifically, the Human-GEM (Genome-scale Metabolic Model) includes the reaction MAR03479: 3(S)-hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA ⇒ 2-trans-9,12,15,18-all-cis-tetracosapentaenoyl-CoA + H2O [1]. The reverse reduction reaction (MAR03518) is also annotated: 3-oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA + H+ + NADPH ⇔ 3(S)-hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA + NADP+ [2]. This differs from the saturated analog pathway (e.g., 3-hydroxytetracosanoyl-CoA dehydration in peroxisomal β-oxidation) which uses a different set of enzyme annotations [3]. The inclusion of this specific compound in curated metabolic models underscores its non-redundant role in polyunsaturated VLCFA catabolism.

Metabolic Pathway VLCFA Degradation Genome-Scale Modeling

Enzyme Class Specificity: L-3-Hydroxyacyl-CoA Dehydrogenase Activity Favors (3S)-Hydroxyacyl-CoA Over (3R)-Epimers

Peroxisomal β-oxidation utilizes two distinct multifunctional proteins (MFPs) with opposing stereospecificities. Rat liver MFP-1 possesses L-3-hydroxyacyl-CoA dehydrogenase activity and processes (3S)-hydroxyacyl-CoA substrates, whereas MFP-2 possesses D-3-hydroxyacyl-CoA dehydrogenase activity and processes (3R)-hydroxyacyl-CoA substrates [1]. The (3S)-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) is stereospecific for L-3-hydroxyacyl-CoA and acts on the (3S) epimer produced by enoyl-CoA hydratase (crotonase) [2]. This stereochemical complementarity within the β-oxidation spiral means that substituting a (3R)-epimer would fail to engage MFP-1's dehydrogenase domain, blocking NAD+ reduction and halting the pathway.

Dehydrogenase Stereospecificity Peroxisomal Beta-Oxidation

Recommended Research Applications for 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA in Academic and Industrial Settings


Peroxisomal VLCFA β-Oxidation Studies Requiring Polyunsaturated Substrates

This compound is the appropriate substrate for investigating the peroxisomal β-oxidation of polyunsaturated very long-chain fatty acids. Because the peroxisomal multifunctional proteins MFP-1 and MFP-2 display strict stereospecificity for (3S)- and (3R)-hydroxyacyl-CoAs respectively [1], the use of 3(S)-hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA ensures that enzymatic activity measured (e.g., dehydration to enoyl-CoA via Human-GEM reaction MAR03479 [2]) reflects the MFP-1-dependent pathway for fatty acid degradation rather than the MFP-2 bile acid pathway.

Genome-Scale Metabolic Modeling of Polyunsaturated Fatty Acid Metabolism

Curated metabolic models such as Human-GEM explicitly include 3(S)-hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA as a unique metabolite participating in reactions MAR03479 and MAR03518 [2] [3]. Substituting a saturated or (3R)-epimeric analog would violate model stoichiometry and GPR (Gene-Protein-Reaction) associations, leading to inaccurate flux predictions. Researchers engaged in constraint-based modeling of VLCFA metabolism should procure this specific compound for experimental validation of model predictions.

Biochemical Characterization of VLCFA Elongase/Dehydratase Enzymes

Very long-chain fatty acid elongation involves 3-hydroxyacyl-CoA dehydratases (e.g., HACD family) that catalyze the dehydration of 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA [4]. While kinetic parameters for the C24:4 compound are not yet reported, class-level data show that 3-hydroxyacyl-CoA dehydratases exhibit chain-length dependent activity (Km ~44 μM for C20 substrates) [5]. This compound serves as a critical tool for characterizing the substrate specificity and kinetic constants of human HACD1-4 enzymes toward polyunsaturated VLCFA substrates, which are implicated in neurological and developmental disorders.

Development of LC-MS/MS Assays for VLCFA β-Oxidation Intermediates

The compound's distinct molecular weight (1126.091 Da) and polyunsaturated structure produce unique MS/MS fragmentation patterns [6]. This enables its use as an authentic standard for developing and validating targeted LC-MS/MS methods to quantify 3-hydroxyacyl-CoA intermediates in biological samples from patients with peroxisomal disorders (e.g., X-linked adrenoleukodystrophy, D-bifunctional protein deficiency). Such assays require exact chemical standards for accurate quantification, as generic 3-hydroxyacyl-CoA surrogates will exhibit different retention times and ionization efficiencies.

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